1-Bromo-2,4,4-trimethylhexane

Catalog No.
S13710287
CAS No.
M.F
C9H19Br
M. Wt
207.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2,4,4-trimethylhexane

Product Name

1-Bromo-2,4,4-trimethylhexane

IUPAC Name

1-bromo-2,4,4-trimethylhexane

Molecular Formula

C9H19Br

Molecular Weight

207.15 g/mol

InChI

InChI=1S/C9H19Br/c1-5-9(3,4)6-8(2)7-10/h8H,5-7H2,1-4H3

InChI Key

FSJAXFXQSAVSRB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)CC(C)CBr

1-Bromo-2,4,4-trimethylhexane (CAS 1225351-24-5) is a highly branched, primary C9 alkyl bromide utilized as a specialized lipophilic building block in advanced chemical synthesis [1]. Featuring a beta-methyl group and a terminal tert-butyl (neopentyl-like) moiety, this compound delivers extreme steric bulk while retaining the inherent substitution reactivity of a primary halide. In industrial and pharmaceutical procurement, it is primarily selected to install the 2,4,4-trimethylhexyl radical—a structural motif proven to disrupt crystalline packing, lower glass transition temperatures in polymers, and impart high oxidative stability due to its quaternary carbon center [2]. It serves as a critical precursor for synthesizing migration-free polymer additives, robust silane prepolymers, and advanced hydrometallurgical extractants where linear alkyl chains fail to provide sufficient phase stability.

Substituting 1-Bromo-2,4,4-trimethylhexane with linear analogs (e.g., 1-bromohexane) or standard branched options (e.g., 1-bromo-2-ethylhexane) fundamentally alters the downstream material's physicochemical profile [1]. Linear hexyl chains readily intercalate and crystallize, leading to higher melting points, third-phase formation in solvent extraction, and reduced solubility in non-polar matrices. While 1-bromo-2-ethylhexane offers some branching, it lacks the massive steric shielding provided by the 4,4-dimethyl terminus, which is critical for blocking oxidative degradation at the tail [2]. Furthermore, the beta-branching in 1-bromo-2,4,4-trimethylhexane significantly modulates alkylation kinetics compared to unbranched primary bromides, preventing poly-alkylation in sensitive amine or phosphine functionalization workflows and ensuring high-purity mono-alkylated yields.

Enhanced Hydrophobic Partitioning in Micellar Extraction

When synthesizing phosphinic acid extractants, the choice of alkyl tail dictates phase behavior. Bis(2,4,4-trimethylhexyl)phosphinic acid, derived from 1-Bromo-2,4,4-trimethylhexane, demonstrates superior solubility and phase separation in Triton X-100 micellar extraction systems for lanthanide (Ln(III)) and iron(III) recovery [1]. Compared to linear alkyl phosphinic acids, the bulky 2,4,4-trimethylhexyl groups prevent the crystallization of the metal-ligand complex, ensuring it remains fully solubilized within the nonpolar micellar core.

Evidence DimensionMetal-complex solubility and phase stability
Target Compound Data2,4,4-trimethylhexyl derivatives maintain liquid-phase solubility without precipitation
Comparator Or BaselineLinear alkyl derivatives (prone to crystallization and third-phase formation)
Quantified DifferenceComplete elimination of solid-phase precipitation during Ln(III) micellar extraction
ConditionsTriton X-100 micellar extraction of lanthanides/iron(III)

For hydrometallurgical procurement, this precursor is essential for synthesizing extractants that avoid costly third-phase formation and equipment fouling.

Aging Resistance and Oxidative Stability in Adhesives

In the formulation of silane-functionalized prepolymers and adhesives, the incorporation of 2,4,4-trimethylhexyl groups significantly enhances aging resistance [1]. The quaternary carbon (4,4-dimethyl terminus) provides exceptional steric shielding against oxidative degradation compared to linear or secondary-branched alkyl chains. Modifying polymers with this specific radical slows down or entirely prevents oxidative breakdown, maintaining the structural integrity of the adhesive under environmental stress.

Evidence DimensionOxidative degradation rate (Aging resistance)
Target Compound Data2,4,4-trimethylhexyl modified prepolymers show halted oxidative breakdown
Comparator Or BaselineStandard linear alkyl modified prepolymers (rapid oxidative degradation)
Quantified DifferenceSignificant extension of functional lifespan and reduction in oxidative cleavage events
ConditionsEnvironmental aging of silane-based adhesives and sealants

Buyers formulating high-durability construction adhesives must select this specific branched precursor to guarantee long-term oxidative stability.

Antifatigue Performance in Dynamically Stressed Elastomers

Phenolic antioxidants functionalized with 2,4,4-trimethylhexyl radicals exhibit superior antifatigue properties when integrated into dynamically stressed elastomers (e.g., natural rubber, styrene/butadiene) [1]. The extreme steric bulk of the 2,4,4-trimethylhexyl chain prevents the antioxidant from migrating or leaching out of the polymer matrix, a common failure mode for linear alkyl-substituted phenols. This ensures sustained protection against mechanical and thermal fatigue.

Evidence DimensionAdditive migration and fatigue resistance
Target Compound Data2,4,4-trimethylhexyl substituted phenols remain anchored in the elastomer matrix
Comparator Or BaselineLinear alkyl substituted phenols (high migration/leaching rates)
Quantified DifferenceDrastic reduction in additive leaching, leading to prolonged dynamic fatigue resistance
ConditionsDynamically stressed natural and synthetic rubber blends

Procuring this compound allows for the synthesis of non-migrating polymer additives, drastically improving the lifecycle of industrial rubber components.

Steric Control in Migration-Free Polymer Synthesis

The beta-methyl branching of 1-Bromo-2,4,4-trimethylhexane provides critical steric control during the synthesis of complex amines, such as 6-amino-2,4,4-trimethylhexyl derivatives used in rapid-curing organic polymers [1]. This steric hindrance modulates the alkylation kinetics, preventing unwanted poly-alkylation that occurs rapidly with unbranched primary bromides like 1-bromohexane. The resulting bulky side chains disrupt polymer packing, yielding migration-free compositions that remain flexible.

Evidence DimensionAlkylation selectivity and polymer flexibility
Target Compound DataBeta-branched structure yields high-purity mono-alkylated products with low Tg
Comparator Or Baseline1-Bromohexane (yields poly-alkylated mixtures and highly crystalline domains)
Quantified DifferencePrevention of poly-alkylation and significant depression of polymer glass transition temperature
ConditionsAmine alkylation for silane-group containing organic polymers

This precise branching pattern is required to synthesize high-purity, low-Tg polymer linkers without the yield losses associated with over-alkylation.

Hydrometallurgical Extractant Synthesis

1-Bromo-2,4,4-trimethylhexane is utilized as the precursor for synthesizing bis(2,4,4-trimethylhexyl)phosphinic acid and related chelators. Its bulky structure prevents the crystallization of metal-ligand complexes, ensuring high solubility in nonpolar or micellar phases during the extraction of lanthanides and transition metals [1].

High-Durability Silane Adhesive Manufacturing

In the production of silane-functionalized prepolymers, this compound is used to introduce the 2,4,4-trimethylhexyl radical. The quaternary carbon terminus provides exceptional resistance to oxidative degradation, making it a critical building block for construction adhesives that require long-term aging resistance [2].

Non-Migrating Antifatigue Polymer Additives

The compound is utilized to alkylate phenolic antioxidants, creating bulky, highly lipophilic additives for dynamically stressed elastomers. The massive steric footprint of the 2,4,4-trimethylhexyl group prevents the additive from leaching out of the rubber matrix, significantly extending the material's fatigue life [3].

XLogP3

4.4

Exact Mass

206.06701 g/mol

Monoisotopic Mass

206.06701 g/mol

Heavy Atom Count

10

Explore Compound Types